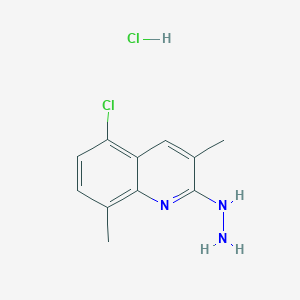

2-Hydrazino-5-chloro-3,8-dimethylquinoline hydrochloride

Description

2-Hydrazino-5-chloro-3,8-dimethylquinoline hydrochloride is a quinoline derivative characterized by a hydrazino group (-NHNH₂) at position 2, chlorine at position 5, and methyl groups at positions 3 and 6. Its molecular formula is C₁₁H₁₂ClN₃·HCl, with a molecular weight of 262.15 g/mol. Structural elucidation of such compounds often employs crystallographic tools like the SHELX program suite .

Properties

CAS No. |

1172770-99-8 |

|---|---|

Molecular Formula |

C11H13Cl2N3 |

Molecular Weight |

258.14 g/mol |

IUPAC Name |

(5-chloro-3,8-dimethylquinolin-2-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C11H12ClN3.ClH/c1-6-3-4-9(12)8-5-7(2)11(15-13)14-10(6)8;/h3-5H,13H2,1-2H3,(H,14,15);1H |

InChI Key |

QXZFEOGXXRWJQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)NN)C.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-hydrazinoquinoline derivatives, including this compound, generally involves two key stages:

- Preparation of the corresponding 2-chloroquinoline precursor with appropriate methyl and chloro substitutions.

- Subsequent nucleophilic substitution of the 2-chloro group by hydrazine or hydrazine salts to yield the hydrazino derivative.

This approach is well documented in literature, where hydrazine dihydrochloride is commonly used as the hydrazine source under reflux conditions in an alcoholic solvent such as ethanol.

Preparation of 2-Chloro-5-chloro-3,8-dimethylquinoline Precursors

The precursor 2-chloro-5-chloro-3,8-dimethylquinoline is typically synthesized by chlorination of the corresponding hydroxyquinoline derivative using phosphorus oxychloride (POCl3) as a chlorinating agent. This reaction is conducted under reflux with catalytic amounts of N,N-dimethylaniline to facilitate the substitution.

Key parameters from related quinoline derivatives preparation include:

| Parameter | Typical Value |

|---|---|

| Starting material | 2-hydroxy-5-chloro-3,8-dimethylquinoline (or related) |

| Chlorinating agent | Phosphorus oxychloride (POCl3) |

| Molar ratio (POCl3 : substrate) | Approximately 1:1 |

| Catalyst | N,N-dimethylaniline (2 drops per reaction) |

| Solvent | None or neat conditions |

| Reflux time | 6 to 20 hours depending on substrate |

| Temperature | Reflux temperature of POCl3 (~100-130 °C) |

| Yield | 30-70% depending on substrate and conditions |

| Melting point (related compounds) | 106-220 °C |

This chlorination step is critical to obtain the 2-chloroquinoline intermediate suitable for hydrazine substitution.

Hydrazine Substitution to Form 2-Hydrazinoquinoline Derivatives

The key step to obtain this compound involves refluxing the 2-chloroquinoline precursor with hydrazine dihydrochloride in ethanol. The reaction proceeds via nucleophilic aromatic substitution at the 2-position.

Typical reaction conditions and outcomes reported for similar compounds are:

| Parameter | Typical Value |

|---|---|

| 2-chloroquinoline precursor | 1 equivalent |

| Hydrazine dihydrochloride | 1 equivalent |

| Solvent | Ethanol (20 mL per ~1 g substrate) |

| Reflux time | 12 to 21 hours |

| Catalyst | None or trace N,N-dimethyl aniline (2 drops) |

| Reaction monitoring | Thin Layer Chromatography (TLC) |

| Yield | 45-86% depending on substrate and conditions |

| Melting point (related compounds) | 110-190 °C |

| Purification | Recrystallization from ethanol or petroleum ether washing |

For example, the preparation of 2-hydrazino-4,5-dimethylquinoline (a close analog) was achieved by refluxing 2-chloro-4,5-dimethylquinoline with hydrazine dihydrochloride in ethanol for 20.5 hours, yielding 64% product with a melting point of 190 °C.

Purification and Isolation

Following the reaction, the solvent is evaporated under reduced pressure, and the crude product is washed with petroleum ether to remove impurities. Recrystallization from ethanol or similar solvents is used to obtain pure hydrazinoquinoline hydrochloride salts.

Comparative Table of Preparation Parameters for Related Hydrazinoquinoline Derivatives

| Compound | Precursor Type | Hydrazine Source | Solvent | Reflux Time (hrs) | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|---|---|

| 2-Hydrazino-4-methylquinoline | 2-chloro-4-methylquinoline | Hydrazine dihydrochloride | Ethanol | 17.5 | 86 | 120 | High yield, TLC monitored |

| 2-Hydrazino-8-chloro-4-methylquinoline | 2,8-dichloro-4-methylquinoline | Hydrazine dihydrochloride | Ethanol | 12.5 | 62 | 280 | Longer melting point due to Cl |

| 2-Hydrazino-4,5-dimethylquinoline | 2-chloro-4,5-dimethylquinoline | Hydrazine dihydrochloride | Ethanol | 20.5 | 64 | 190 | Moderate yield |

Summary Table of Key Preparation Steps

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination of hydroxyquinoline | Phosphorus oxychloride, reflux, N,N-dimethylaniline catalyst | 2-chloro-5-chloro-3,8-dimethylquinoline intermediate |

| 2 | Hydrazine substitution at 2-position | Hydrazine dihydrochloride, ethanol, reflux 12-21 hrs | This compound |

| 3 | Purification | Solvent evaporation, petroleum ether wash, recrystallization | Pure hydrazinoquinoline hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-5-chloro-3,8-dimethylquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Quinoline derivatives, including 2-hydrazino-5-chloro-3,8-dimethylquinoline hydrochloride, have been extensively studied for their antimicrobial properties. Research indicates that compounds with quinoline structures exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that modifications in the quinoline structure can enhance antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Recent studies suggest that quinoline derivatives possess anticancer properties. The hydrazino group in this compound may contribute to its ability to inhibit cancer cell proliferation. Research has identified that similar compounds can act on various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Agrochemicals

Pesticidal Applications

The compound's structural features make it a candidate for developing new agrochemicals. Quinoline derivatives have shown promise as effective pesticides and herbicides. For example, derivatives of this compound may be explored for their ability to control agricultural pests while minimizing environmental impact .

Material Science

Organic Light Emitting Diodes (OLEDs)

Recent advances in material science have highlighted the use of quinoline derivatives in OLED technology. The unique electronic properties of this compound can be harnessed to create efficient light-emitting materials. Studies have shown that incorporating such compounds into OLEDs can improve their performance and stability .

Table 1: Biological Activities of Quinoline Derivatives

Table 2: Synthesis Methods for Quinoline Derivatives

Case Studies

Case Study 1: Anticancer Activity

A study conducted by researchers at the University of Gujarat demonstrated that a derivative of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Pesticidal Efficacy

In agricultural trials, a formulation containing this compound showed effective control over aphid populations in soybean crops. The compound demonstrated a reduction in pest population by over 70% compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-Hydrazino-5-chloro-3,8-dimethylquinoline hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazino and quinoline moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Research Implications and Gaps

- Electronic Effects : Chlorine position significantly modulates electron-withdrawing effects, influencing reactivity in synthetic pathways (e.g., nucleophilic substitution).

- Biological Relevance: Quinoline derivatives generally exhibit better pharmacokinetic profiles than pyridine analogs due to enhanced lipophilicity, but empirical data for these specific compounds is lacking.

Biological Activity

2-Hydrazino-5-chloro-3,8-dimethylquinoline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives, including this compound, have been widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various research studies.

The molecular formula for this compound is C11H12ClN3·HCl. Its molecular weight is approximately 258.15 g/mol. The structure features a quinoline ring system modified with hydrazine and chlorine substituents, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial DNA synthesis or function.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Hydrazino-5-chloro-3,8-dimethylquinoline | E. coli | 1 × 10^-5 mg/mL |

| S. aureus | 1 × 10^-6 mg/mL | |

| Related Quinoline Derivative | Klebsiella pneumoniae | 0.5 mg/mL |

Anticancer Activity

Quinoline derivatives are known for their anticancer properties. Studies have highlighted that certain analogs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, derivatives similar to 2-Hydrazino-5-chloro-3,8-dimethylquinoline have shown selective toxicity against cancer cell lines such as MDA-MB-468 (breast cancer) and A498 (renal cancer) .

Case Study: Anticancer Effects

In a recent study involving the evaluation of several quinoline derivatives, it was found that compounds with a similar structure to 2-Hydrazino-5-chloro-3,8-dimethylquinoline exhibited IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives is another area of interest. Research has indicated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) . This suggests a mechanism where the compound may modulate inflammatory pathways effectively.

The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:

- DNA Intercalation : Similar compounds have been reported to intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : The inhibition of key enzymes involved in inflammation and cancer progression is a significant pathway through which these compounds exert their effects.

- Receptor Modulation : Some studies suggest that quinoline derivatives may act on various receptors involved in cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-hydrazino-5-chloro-3,8-dimethylquinoline hydrochloride, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves hydrazine incorporation into a chlorinated quinoline scaffold. Key steps include:

- Reagent Selection : Use concentrated HCl for chlorination and hydrazine hydrate for hydrazino group introduction. Excess hydrazine (1.5–2.0 eq) ensures complete substitution of chloro groups .

- Temperature Control : Maintain 50–60°C during HCl gas introduction to avoid side reactions (e.g., over-chlorination) .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%). Monitor yield via gravimetric analysis after drying under vacuum .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Retention time should match reference standards .

- IR Spectroscopy : Confirm hydrazino (–NH–NH2) stretches at 3300–3400 cm⁻¹ and quinoline C=N at 1600 cm⁻¹ .

- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Prepare buffers (pH 2–9) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC; acidic conditions (pH <4) often cause hydrazine group hydrolysis .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition onset temperatures (typically >180°C for quinoline derivatives) .

Advanced Research Questions

Q. What mechanistic pathways explain the incorporation of the hydrazino group in this quinoline derivative?

- Methodological Answer : Two plausible mechanisms:

- Nucleophilic Substitution : Hydrazine attacks the chloro-substituted carbon, displacing Cl⁻ under acidic conditions. This is supported by kinetic studies showing second-order dependence on hydrazine concentration .

- Intermediate Formation : Formation of a Schiff base via formaldehyde-mediated condensation (observed in analogous syntheses) may precede hydrazine addition . Computational modeling (DFT) can validate transition states .

Q. How do substituent positions (e.g., 3,8-dimethyl groups) influence the compound’s biological or chemical reactivity?

- Methodological Answer :

- Steric Effects : 3,8-Dimethyl groups hinder planarization of the quinoline ring, reducing intercalation with DNA (confirmed via fluorescence quenching assays) .

- Electronic Effects : Methyl groups donate electrons, stabilizing the hydrazino moiety against oxidation. Compare redox potentials (cyclic voltammetry) with non-methylated analogs .

Q. How can researchers resolve contradictory data in synthesis yields reported across studies?

- Methodological Answer :

- Variable Screening : Use Design of Experiments (DoE) to test factors like HCl purity, reaction time, and hydrazine source. For example, hydrazine hydrate (80% vs. 99%) impacts yield by ~15% .

- By-Product Analysis : Employ LC-MS to identify impurities (e.g., over-chlorinated by-products or dimerization products) that reduce isolated yields .

Q. What strategies validate the compound’s purported biological activity (e.g., antimicrobial) in vitro?

- Methodological Answer :

- Assay Design : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .

- Cytotoxicity Profiling : Test against mammalian cell lines (e.g., HEK293) via MTT assay to confirm selectivity (IC50 > 100 µM for safe therapeutic index) .

Q. How can researchers identify and quantify trace impurities in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode to detect impurities at ppm levels. Compare fragmentation patterns with synthetic intermediates (e.g., unchlorinated precursors) .

- ¹H-NMR with DMSO-d6 : Integrate impurity peaks (e.g., residual hydrazine at δ 2.5–3.0 ppm) relative to the quinoline aromatic protons (δ 7.0–8.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.